molecular formula C10H13Cl B13738497 p-CYMENE, 3-CHLORO- CAS No. 4395-80-6

p-CYMENE, 3-CHLORO-

Cat. No.: B13738497
CAS No.: 4395-80-6
M. Wt: 168.66 g/mol
InChI Key: MGVNITAKTROLJO-UHFFFAOYSA-N
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Description

p-CYMENE, 3-CHLORO-: is an aromatic organic compound classified as an alkylbenzene. It is related to monocyclic monoterpenes and consists of a benzene ring para-substituted with a methyl group and an isopropyl group. The compound is naturally occurring and is found in essential oils such as cumin and thyme .

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production often involves the alkylation of toluene with propene, followed by chlorination to introduce the chlorine atom at the desired position .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: p-CYMENE, 3-CHLORO- can undergo oxidation reactions to form various oxidized derivatives.

    Reduction: The compound can be reduced to form saturated derivatives.

    Substitution: It can undergo substitution reactions, such as halogenation, to introduce different substituents on the benzene ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogenation using catalysts like palladium on carbon.

    Substitution: Halogenation using reagents like chlorine or bromine in the presence of a catalyst.

Major Products:

  • Oxidized derivatives such as alcohols and ketones.
  • Reduced derivatives like p-menthane.
  • Substituted derivatives with various halogens or other groups.

Scientific Research Applications

Chemistry:

Biology and Medicine:

Industry:

  • p-CYMENE, 3-CHLORO- is used in the production of fragrances and flavoring agents.
  • It is also utilized in the synthesis of various industrial chemicals.

Mechanism of Action

The mechanism of action of p-CYMENE, 3-CHLORO- when complexed with metals like ruthenium involves binding to DNA and inhibiting key enzymes such as topoisomerase-II . This leads to the disruption of DNA replication and transcription, ultimately causing cell death in cancer cells.

Comparison with Similar Compounds

    o-CYMENE: Ortho-substituted isomer with similar properties but different spatial arrangement.

    m-CYMENE: Meta-substituted isomer with different reactivity.

    p-MENTHANE: Saturated derivative of p-CYMENE.

Uniqueness:

Properties

CAS No.

4395-80-6

Molecular Formula

C10H13Cl

Molecular Weight

168.66 g/mol

IUPAC Name

2-chloro-4-methyl-1-propan-2-ylbenzene

InChI

InChI=1S/C10H13Cl/c1-7(2)9-5-4-8(3)6-10(9)11/h4-7H,1-3H3

InChI Key

MGVNITAKTROLJO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C(C)C)Cl

Origin of Product

United States

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